molecular formula C24H17Cl2NO4 B4587857 2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4587857
M. Wt: 454.3 g/mol
InChI Key: SWQYJZLSEAQZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C24H17Cl2NO4 and its molecular weight is 454.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.0534634 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Toxicological Research

  • Global Trends in 2,4-D Herbicide Toxicity : A scientometric review highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide with structural similarities to chlorinated benzyl compounds. This review provided insights into 2,4-D toxicity, its environmental impact, and areas of future research emphasis, including molecular biology and pesticide degradation studies (Zuanazzi et al., 2020).

  • Chlorophenols in Municipal Solid Waste Incineration : This review discussed the occurrence and formation pathways of chlorophenols (CPs) and their role as precursors to dioxins in municipal solid waste incineration. It emphasizes the environmental persistence and toxic potential of CPs and their derivatives, relating to the broader class of chlorinated aromatic compounds (Peng et al., 2016).

Application-Specific Research

  • Xylan Derivatives and Application Potential : This mini-review covered the chemical modification of xylan into biopolymer ethers and esters, highlighting specific properties influenced by functional groups. Such modifications relate to the broader field of chemical modifications of organic compounds for various applications, including drug delivery and antimicrobial agents (Petzold-Welcke et al., 2014).

  • Herbicide 2,4-D Impact on Ecosystems : This review critically evaluated the eco-toxicological effects of 2,4-dichlorophenoxyacetic acid on aquatic life, plants, and humans. It underscores the necessity for comprehensive environmental impact assessments of widely used chlorinated compounds, including those with structural similarities to the compound of interest (Islam et al., 2017).

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2NO4/c1-13-3-4-14(2)21(9-13)27-22(28)18-8-6-15(10-19(18)23(27)29)24(30)31-12-16-5-7-17(25)11-20(16)26/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQYJZLSEAQZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2,4-dichlorobenzyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.